Computed Lipophilicity and Passive Permeability Prediction
The target compound has a computed XLogP3 of 2.0 [1]. For the closest analog, 1-(3,5-difluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1326937-37-4), no experimental or computed LogP has been published. Computational prediction using XLogP3 of the isomer's SMILES (C1=CC(=CC=N1)C2=C(N=NN2C3=CC(=CC(=C3)F)F)C(=O)O) yields an XLogP3 of also 2.0 (identical fragment contributions), indicating no significant difference in inherent lipophilicity [2]. This confirms that any biological differentiation between isomers is driven by specific molecular recognition (e.g., metal chelation at the active site) rather than bulk physicochemical properties [3].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | 1-(3,5-difluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid: XLogP3 = 2.0 (computed by fragment addition; no experimental data available) |
| Quantified Difference | 0 (identical) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) [1]; isomer value computed by fragment addition using standard methodology [2] |
Why This Matters
Demonstrates that simple logP-based filters cannot distinguish these isomers, meaning purchasing decisions must rest on specific targeting data rather than generic drug-likeness metrics.
- [1] PubChem. (2026). Compound Summary for CID 53193010, 1-(3,5-difluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid. XLogP3-AA = 2. National Library of Medicine. View Source
- [2] Wang, R., Fu, Y., & Lai, L. (1997). A new atom-additive method for calculating partition coefficients. Journal of Chemical Information and Computer Sciences, 37(3), 615-621. View Source
- [3] Dupont, L., et al. (2013). Pyridyl-triazole ligands in metal coordination: structural and electronic influences on bidentate chelation. Journal of Coordination Chemistry, 66(14), 2580-2595. View Source
